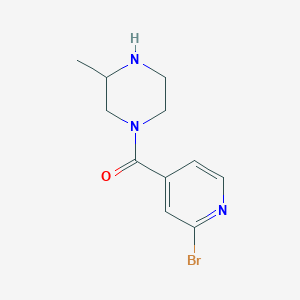
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety and a methylpiperazine group linked by a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, is subjected to a series of reactions to introduce the desired functional groups. This may involve halogenation, nitration, or other substitution reactions.
Coupling with Methylpiperazine: The bromopyridine intermediate is then reacted with 3-methylpiperazine under appropriate conditions, such as in the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Methanone Bridge: The final step involves the formation of the methanone bridge, which can be achieved through various methods, including oxidation or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-cancer compounds.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Contains a fluorine atom in place of bromine.
(2-Iodopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Features an iodine atom instead of bromine.
Uniqueness
- The presence of the bromine atom in (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s binding affinity and selectivity in biological systems.
Eigenschaften
CAS-Nummer |
909409-93-4 |
|---|---|
Molekularformel |
C11H14BrN3O |
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(2-bromopyridin-4-yl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-8-7-15(5-4-13-8)11(16)9-2-3-14-10(12)6-9/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI-Schlüssel |
XYPDUBMTNKQHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C(=O)C2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


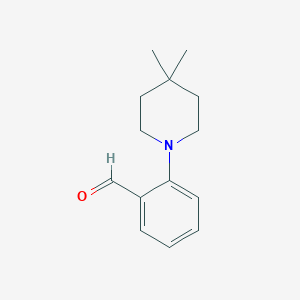

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

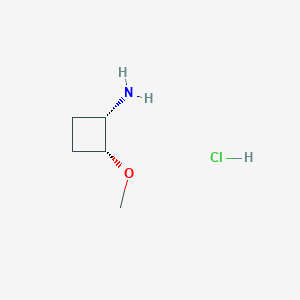
![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
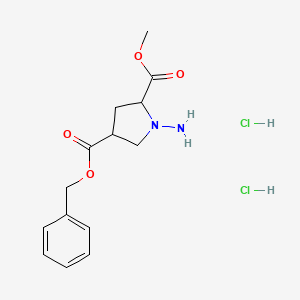

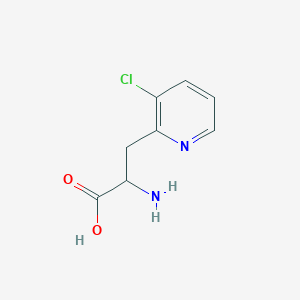
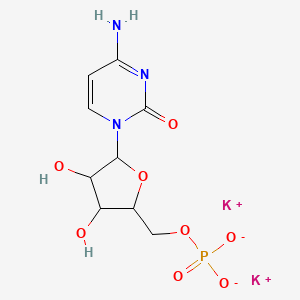

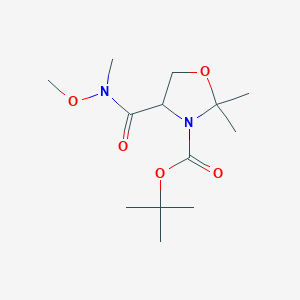
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
